Cas no 103553-98-6 (4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-, (2R,3R)-)

103553-98-6 structure
Productnaam:4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-, (2R,3R)-
4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-, (2R,3R)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-, (2R,3R)-
- 3,7-Di-O-acetylpinobanksin
- (2R,3R)-5-Hydroxy-4-oxo-2-phenyl-3,4-dihydro-2H-chromene-3,7-diyl diacetate
- 3,7-O-Diacetylpinobanksin
- Pinanyltrimethylsilan
- Pinobanksin-3,7-diacetat
- [ "" ]
- 3,7-O-Diacetylpibanksin
- [(2R,3R)-7-acetyloxy-5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] acetate
- AKOS032962080
- F92952
- Populigenin
- FS-10089
- 4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-,(2R-trans)-
- 103553-98-6
- (2R,3R)-5-Hydroxy-4-oxo-2-phenylchromane-3,7-diyl diacetate
-
- Inchi: InChI=1S/C19H16O7/c1-10(20)24-13-8-14(22)16-15(9-13)26-18(12-6-4-3-5-7-12)19(17(16)23)25-11(2)21/h3-9,18-19,22H,1-2H3/t18-,19+/m1/s1
- InChI-sleutel: JHHPBJCBJRYFGP-MOPGFXCFSA-N
- LACHT: CC(OC1C=C(O)C2C([C@@H]([C@H](OC=2C=1)C1=CC=CC=C1)OC(=O)C)=O)=O
Berekende eigenschappen
- Exacte massa: 356.09000
- Monoisotopische massa: 356.08960285g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 5
- Complexiteit: 554
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 99.1Ų
- XLogP3: 2.9
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.4±0.1 g/cm3
- Kookpunt: 564.2±50.0 °C at 760 mmHg
- Vlampunt: 204.7±23.6 °C
- PSA: 99.13000
- LogboekP: 2.56560
- Dampfdruk: 0.0±1.6 mmHg at 25°C
4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-, (2R,3R)- Beveiligingsinformatie
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:Store at 4 ℃, better at -4 ℃
4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-, (2R,3R)- Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN2910-1 mL * 10 mM (in DMSO) |
3,7-O-Diacetylpinobanksin |
103553-98-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-15 | |
TargetMol Chemicals | TN2910-5 mg |
3,7-O-Diacetylpinobanksin |
103553-98-6 | 98% | 5mg |
¥ 3,230 | 2023-07-11 | |
TargetMol Chemicals | TN2910-1 ml * 10 mm |
3,7-O-Diacetylpinobanksin |
103553-98-6 | 1 ml * 10 mm |
¥ 3330 | 2024-07-20 | ||
TargetMol Chemicals | TN2910-5mg |
3,7-O-Diacetylpinobanksin |
103553-98-6 | 5mg |
¥ 3230 | 2024-07-24 | ||
TargetMol Chemicals | TN2910-5mg |
3,7-O-Diacetylpinobanksin |
103553-98-6 | 5mg |
¥ 3230 | 2024-07-20 | ||
TargetMol Chemicals | TN2910-1 ml * 10 mm |
3,7-O-Diacetylpinobanksin |
103553-98-6 | 1 ml * 10 mm |
¥ 3330 | 2024-07-24 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2910-1 mg |
3,7-O-Diacetylpinobanksin |
103553-98-6 | 1mg |
¥1475.00 | 2022-04-26 | ||
A2B Chem LLC | AE17426-5mg |
3,7-O-Diacetylpinobanksin |
103553-98-6 | 96.0% | 5mg |
$577.00 | 2024-04-20 |
4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-, (2R,3R)- Gerelateerde literatuur
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
Gerelateerde categorieën
- Oplosmiddelen en organische chemicaliën organische verbindingEN Fenylpropanoïden en polyketiden flavonoïden Flavanoïnen
- Oplosmiddelen en organische chemicaliën organische verbindingEN Fenylpropanoïden en polyketiden flavonoïden flavanen Flavanoïnen
- Oplosmiddelen en organische chemicaliën organische verbindingEN Aldehyde/Keton
103553-98-6 (4H-1-Benzopyran-4-one,3,7-bis(acetyloxy)-2,3-dihydro-5-hydroxy-2-phenyl-, (2R,3R)-) Gerelateerde producten
- 52117-69-8(Pinobanksin 3-acetate)
- 119309-36-3(4H-1-Benzopyran-4-one,2,3-dihydro-3,7-dihydroxy-5-methoxy-2-phenyl-, (2R,3R)-)
- 480-20-6(Dihydrokaempferol)
- 852385-13-8(6-Methyl-7-O-methylaromadendrin)
- 76792-94-4(3-Hydroxy-4',5,7-trimethoxyflavanone)
- 1226-22-8(4H-1-Benzopyran-4-one,2,3-dihydro-3,7-dihydroxy-2-(4-hydroxyphenyl)-, (2R,3R)-)
- 548-82-3(Pinobanksin)
- 54190-76-0(2-Hydroxy Imipramine Beta-D-Glucuronide)
- 2228556-93-0(tert-butyl 3-methyl-4-(piperidin-4-yl)piperidine-1-carboxylate)
- 2803846-98-0(1-{[(Tert-butoxy)carbonyl]amino}-3,3-bis(hydroxymethyl)cyclobutane-1-carboxylic acid)
Aanbevolen leveranciers
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:103553-98-6)3,7-O-Diacetylpinobanksin

Zuiverheid:>98%
Hoeveelheid:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prijs ($):Onderzoek